Intracellular phosphorylation: Cidofovir undergoes phosphorylation by cellular kinases to yield its active metabolite, Cidofovir diphosphate. []
Inhibition of viral DNA polymerase: Cidofovir diphosphate competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. [, ] Due to its acyclic side chain, Cidofovir diphosphate acts as a chain terminator, halting viral DNA synthesis.
Mechanism of Action
Cidofovir exerts its antiviral activity by inhibiting viral DNA polymerase, an essential enzyme for viral replication. [, ] This inhibition occurs through a two-step mechanism:
Physical and Chemical Properties Analysis
Cidofovir is a white to off-white, crystalline powder that is soluble in water. [] Although specific data on its physical and chemical properties is limited in the provided articles, its structure suggests:
Applications
In vitro studies: Investigating the antiviral activity of Cidofovir against a wide range of DNA viruses, including drug-resistant strains. [, ] Researchers have explored its efficacy against CMV, herpes simplex viruses, varicella-zoster virus, Epstein-Barr virus, adenoviruses, polyomaviruses, and poxviruses. []
Animal models: Assessing the efficacy of Cidofovir in preclinical models of viral infection. [] These models have helped evaluate its pharmacokinetic properties, potential for toxicity, and therapeutic window in vivo.
Mechanism of action studies: Elucidating the molecular mechanisms underlying Cidofovir's antiviral activity, particularly its interactions with viral DNA polymerase and potential for resistance development. []
Future Directions
Development of novel formulations: Researching and developing new formulations of Cidofovir with improved bioavailability, reduced toxicity, and enhanced tissue penetration could broaden its therapeutic potential. []
Relevance: cHPMPC, like Cidofovir, demonstrates antiviral activity against cytomegalovirus (CMV). [] While both compounds exhibit a long retinal half-life, Cidofovir achieves tenfold higher levels of phosphorylated drug in the retina compared to cHPMPC. [] This suggests that Cidofovir might have a longer duration of action in the retina compared to cHPMPC. Furthermore, Cidofovir-resistant forms of camelpox, cowpox, monkeypox, and vaccinia viruses showed cross-resistance to cHPMPC. [] This finding supports the notion that structural similarities between Cidofovir and cHPMPC may lead to shared resistance mechanisms.
Ganciclovir
Relevance: Ganciclovir and Cidofovir are both used in the treatment of CMV retinitis. [, , , ] Cidofovir's longer intracellular half-life allows for less frequent dosing (biweekly) compared to ganciclovir, which requires daily administration. [, ] This difference in dosing frequency could make Cidofovir a more convenient option for patients. Resistance to Ganciclovir is a clinically relevant issue, and while Cidofovir may retain activity against some Ganciclovir-resistant CMV strains, emergence of Cidofovir resistance has also been reported. [, ]
Foscarnet
Relevance: Similar to Ganciclovir, Foscarnet is used in the treatment of CMV retinitis, requiring daily intravenous administration. [, ] Combination therapy of Ganciclovir and Foscarnet has shown greater efficacy in controlling CMV retinitis relapse compared to monotherapy with either drug. [] The emergence of Cidofovir-resistant CMV strains in patients previously treated with Foscarnet has been observed. [] This suggests that prior exposure to Foscarnet might contribute to the development of Cidofovir resistance.
Ribavirin
Relevance: While Cidofovir shows consistent in vitro activity against different human adenovirus (HAdV) species, ribavirin's efficacy is species-dependent. [] This contrast highlights a critical difference in their mechanisms of action and spectrum of activity. Interestingly, some clinical isolates of HAdV species A, B, and D, which were previously thought to be resistant to ribavirin based on reference strain data, demonstrated sensitivity to ribavirin comparable to species C. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
CI 972 is novel purine nucleoside phosphorylase inhibitor. It is a T cell-selective immunosuppressive agent. CI-972 inhibited proliferation of human MOLT-4 (T cell) but not MGL-8 (B cell) lymphoblasts with respective IC50s of 3.0 and greater than 50 microM when tested with 10 microM 2'-deoxyguanosine.
CI-988 is potent and selective CCK2 (CCK-B) receptor antagonist that displays ~ 1600-fold selectivity over CCK1 receptors (IC50 values are 1.7 and 2717 nM for CCK2 and CCK1 respectively).